Tert-butyl trans-2-(fluoromethyl)-3-hydroxy-azetidine-1-carboxylate
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Overview
Description
Tert-butyl trans-2-(fluoromethyl)-3-hydroxy-azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluoromethyl group, and a hydroxy-azetidine moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-2-(fluoromethyl)-3-hydroxy-azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under controlled conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents such as fluoromethyl iodide.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl trans-2-(fluoromethyl)-3-hydroxy-azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Fluoromethyl iodide, amines, thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
Tert-butyl trans-2-(fluoromethyl)-3-hydroxy-azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl trans-2-(fluoromethyl)-3-hydroxy-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The fluoromethyl group can enhance the compound’s stability and bioavailability, while the hydroxy and carboxylate groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl trans-2-(hydroxymethyl)-3-hydroxy-azetidine-1-carboxylate
- Tert-butyl trans-2-(chloromethyl)-3-hydroxy-azetidine-1-carboxylate
- Tert-butyl trans-2-(bromomethyl)-3-hydroxy-azetidine-1-carboxylate
Uniqueness
Tert-butyl trans-2-(fluoromethyl)-3-hydroxy-azetidine-1-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16FNO3 |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
tert-butyl (2R,3R)-2-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-7(12)6(11)4-10/h6-7,12H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
SREATSIDCYFLOW-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]1CF)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1CF)O |
Origin of Product |
United States |
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